(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane (1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane
Brand Name: Vulcanchem
CAS No.: 110567-22-1
VCID: VC20808942
InChI: InChI=1S/C20H22O3/c1-3-7-15(8-4-1)12-21-14-17-18(11-19-20(17)23-19)22-13-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+,19-,20+/m1/s1
SMILES: C1C2C(O2)C(C1OCC3=CC=CC=C3)COCC4=CC=CC=C4
Molecular Formula: C20H22O3
Molecular Weight: 310.4 g/mol

(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane

CAS No.: 110567-22-1

Cat. No.: VC20808942

Molecular Formula: C20H22O3

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane - 110567-22-1

Specification

CAS No. 110567-22-1
Molecular Formula C20H22O3
Molecular Weight 310.4 g/mol
IUPAC Name (1S,2R,3S,5R)-3-phenylmethoxy-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane
Standard InChI InChI=1S/C20H22O3/c1-3-7-15(8-4-1)12-21-14-17-18(11-19-20(17)23-19)22-13-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+,19-,20+/m1/s1
Standard InChI Key YPDRJNPIGFCETD-WCIQWLHISA-N
Isomeric SMILES C1[C@@H]2[C@@H](O2)[C@@H]([C@H]1OCC3=CC=CC=C3)COCC4=CC=CC=C4
SMILES C1C2C(O2)C(C1OCC3=CC=CC=C3)COCC4=CC=CC=C4
Canonical SMILES C1C2C(O2)C(C1OCC3=CC=CC=C3)COCC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator